2,5-Bis[[(trans-4-pentylcyclohexyl)carbonyl]oxy]benzoic acid

Liquid Crystal Synthesis Bent-Core Mesogens Regioisomerism

2,5-Bis[[(trans-4-pentylcyclohexyl)carbonyl]oxy]benzoic acid (CAS 360053-41-4, MDL MFCD31704909) is a specialty liquid crystal (LC) intermediate belonging to the class of 2,5-disubstituted benzoic acid diesters. With molecular formula C₃₁H₄₆O₆ and molecular weight 514.69 g·mol⁻¹, the compound features a gentisic acid (2,5-dihydroxybenzoic acid) core esterified at both hydroxyl positions with trans-4-pentylcyclohexanecarboxylic acid.

Molecular Formula C31H46O6
Molecular Weight 514.7 g/mol
Cat. No. B12305843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis[[(trans-4-pentylcyclohexyl)carbonyl]oxy]benzoic acid
Molecular FormulaC31H46O6
Molecular Weight514.7 g/mol
Structural Identifiers
SMILESCCCCCC1CCC(CC1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3CCC(CC3)CCCCC)C(=O)O
InChIInChI=1S/C31H46O6/c1-3-5-7-9-22-11-15-24(16-12-22)30(34)36-26-19-20-28(27(21-26)29(32)33)37-31(35)25-17-13-23(14-18-25)10-8-6-4-2/h19-25H,3-18H2,1-2H3,(H,32,33)
InChIKeyLWNPBGLLPFYOPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Bis[[(trans-4-pentylcyclohexyl)carbonyl]oxy]benzoic Acid – Structural Identity, Class, and Procurement Specifications


2,5-Bis[[(trans-4-pentylcyclohexyl)carbonyl]oxy]benzoic acid (CAS 360053-41-4, MDL MFCD31704909) is a specialty liquid crystal (LC) intermediate belonging to the class of 2,5-disubstituted benzoic acid diesters. With molecular formula C₃₁H₄₆O₆ and molecular weight 514.69 g·mol⁻¹, the compound features a gentisic acid (2,5-dihydroxybenzoic acid) core esterified at both hydroxyl positions with trans-4-pentylcyclohexanecarboxylic acid . The trans-4-pentylcyclohexyl moiety is a well-established mesogenic unit found in over 179 patents citing the 'trans-4-pentylcyclohexylbenzene' core structure, confirming its relevance in commercial and patented LC formulations . The compound is commercially supplied at ≥95% purity (AChemBlock) and ≥97% purity (Amatek Scientific), with catalog pricing for research-scale procurement .

Why Generic Substitution Fails for 2,5-Bis[[(trans-4-pentylcyclohexyl)carbonyl]oxy]benzoic Acid in Liquid Crystal R&D


In-class liquid crystal intermediates cannot be simply interchanged because mesophase behavior, thermal stability, and synthetic utility are exquisitely sensitive to three structural parameters simultaneously: (i) the substitution pattern on the benzoic acid core (2,5- vs. 3,5- or 2,4-), (ii) the identity of the mesogenic unit (trans-4-pentylcyclohexyl vs. 4-pentylphenyl or other variants), and (iii) the presence and position of the free carboxylic acid group. The 2,5-disubstitution creates a bent molecular geometry—distinct from the linear architecture of para-substituted analogs—which fundamentally alters the molecule's ability to form stable mesophases and its capacity for further regioselective derivatization [1]. A regioisomeric analog (e.g., 3,5-bis-substituted) or a mono-functional analog (e.g., 4-(trans-4-pentylcyclohexyl)benzoic acid) would yield different hydrogen-bonding motifs, different mesophase transition temperatures, and different reactivity profiles, making direct substitution unreliable without re-optimization of the entire formulation or synthetic pathway [1].

Quantitative Differential Evidence: 2,5-Bis[[(trans-4-pentylcyclohexyl)carbonyl]oxy]benzoic Acid vs. Closest Analogs


2,5-Regioisomeric Substitution vs. Para-Substituted (Linear) Benzoic Acid LC Intermediates – Bent-Core Geometry and Mesophase Consequences

The 2,5-disubstitution pattern on the benzoic acid core creates a bent molecular architecture (bond angle ~60° between the two ester substituents), whereas the more common 4-substituted (para-) benzoic acid LC intermediates adopt a linear, rod-like geometry [1]. This geometric difference is not merely structural—it directly governs mesophase formation. In the patent literature, the asymmetric analog 2-[4-(6-acryloyloxyhexyloxy)benzoyloxy]-5-(trans-4-pentylcyclohexanecarbonyloxy)benzoic acid (which retains the 2,5-substitution pattern with one pentylcyclohexylcarbonyloxy unit) exhibits a nematic mesophase as a single liquid-crystalline phase at temperatures above 90°C and undergoes thermal polymerization at that temperature [1]. In contrast, the para-substituted analog 4-(trans-4-pentylcyclohexyl)benzoic acid (CAS 65355-30-8) is a simpler, linear intermediate that lacks the bent-core architecture and the second mesogenic arm, fundamentally limiting its utility in side-on mesogen polymer designs .

Liquid Crystal Synthesis Bent-Core Mesogens Regioisomerism

trans-4-Pentylcyclohexyl Mesogenic Unit vs. 4-Pentylphenyl (Aromatic) Analog – Conformational Flexibility and Polarizability

The trans-4-pentylcyclohexylcarbonyl mesogenic unit in the target compound provides distinct conformational and electronic properties compared to the aromatic 4-pentylbenzoyl analog. The cyclohexane ring exists in a chair conformation with axial/equatorial substituent orientations, introducing conformational flexibility that lowers melting points and broadens mesophase temperature ranges relative to rigid aromatic analogs [1]. In a directly comparable patent context (US6630076), compounds bearing the trans-4-pentylcyclohexanecarbonyloxy moiety exhibit nematic mesophases at accessible temperatures (e.g., K 105.5°C N 122.6°C I for a related cyclohexyl-containing compound) and can be supercooled to retain the nematic phase at room temperature for hours before crystallization [1]. Aromatic ester analogs (e.g., 2,5-bis[[4-(pentyloxy)benzoyl]oxy]benzoic acid, CAS 205689-94-7, MW 534.6) possess higher polarizability due to the phenyl rings, which alters dielectric anisotropy and typically yields higher melting points and narrower mesophase ranges .

Mesogenic Unit Design Cyclohexane vs. Phenyl Dielectric Anisotropy

Free Carboxylic Acid Functional Handle vs. Fully Esterified (Blocked) Analogs – Synthetic Utility for Polymerizable and Supramolecular LC Systems

The target compound retains a free carboxylic acid group at the 1-position of the benzoic acid core, which is a critical functional handle absent in fully esterified analogs. This carboxylic acid enables: (i) further esterification to produce polymerizable reactive mesogens (e.g., with acryloyloxyalkyl groups as demonstrated in US6630076 for the 2,5-bis-[4-(6-acryloyloxyhexyloxy)benzoyloxy]benzoic acid scaffold [1]), and (ii) participation in hydrogen-bonded supramolecular LC networks where the carboxylic acid acts as an H-bond donor to pyridyl or other acceptor groups [2]. The fully esterified analog 2,5-bis[(4-pentylcyclohexanecarbonyl)oxy]benzoic acid 4-(acryloyloxy)butyl ester (MW 640.858, J-GLOBAL ID 200907019108328544) represents a downstream derivative where the acid has already been consumed [3]. The free acid form of the target compound is therefore the more versatile starting material for divergent synthesis strategies.

Reactive Mesogen Polymerizable Liquid Crystal Hydrogen-Bonded LC

Purity Specifications and Procurement-Grade Comparison – Batch-to-Batch Reproducibility for LC Formulation

Commercially available purity grades for the target compound range from 95% (AChemBlock) to 97% (Amatek Scientific), with defined pricing tiers enabling cost-effective procurement based on application requirements . In contrast, the structurally related chiral dopant (1R)-1-phenyl-1,2-ethanediyl bis[4-(trans-4-pentylcyclohexyl)benzoate] (R1011, CAS 154102-21-3) is typically supplied at ≥98% purity for high-precision LC mixture formulation, reflecting the higher purity demands of chiral dopant applications where even minor impurities can alter helical twisting power . The ≥95–97% purity of the target compound is appropriate for its primary role as a synthetic intermediate and building block, where subsequent derivatization steps provide additional purification opportunities.

Purity Specification Liquid Crystal Procurement Quality Control

Alkyl Chain Length Optimization (Pentyl vs. Butyl or Hexyl) – Solubility and Mesophase Stability Trade-off

The pentyl (C5) chain length on the cyclohexyl ring represents a balanced optimization point in the alkyl chain series. In general liquid crystal structure–property relationships, increasing alkyl chain length from butyl (C4) to pentyl (C5) to hexyl (C6) progressively increases the clearing temperature and broadens the mesophase range, but excessive chain length reduces solubility in common organic solvents and increases rotational viscosity [1]. While direct comparative data for the 2,5-bis-substituted series with varying chain lengths is not available in the open literature, the pentyl chain is the most commonly cited alkyl chain length in patents utilizing the trans-4-pentylcyclohexyl mesogenic motif (over 179 patents) , suggesting it represents an empirically optimized balance. The shorter butyl analog would be expected to exhibit lower clearing points and narrower mesophase ranges, while the hexyl analog would likely show higher melting points and reduced solubility.

Alkyl Chain Engineering Mesophase Stability Structure–Property Relationship

Optimal Application Scenarios for 2,5-Bis[[(trans-4-pentylcyclohexyl)carbonyl]oxy]benzoic Acid Based on Differential Evidence


Synthesis of Side-On Reactive Mesogens for Anisotropic Polymer Networks

The 2,5-bent-core architecture with free carboxylic acid makes this compound an ideal precursor for side-on reactive mesogen monomers. The acid group can be esterified with polymerizable moieties (e.g., acryloyloxyalkyl chains) as demonstrated in US6630076 for the structurally analogous 2,5-bis-[4-(6-acryloyloxyhexyloxy)benzoyloxy]benzoic acid scaffold [1]. The dual trans-4-pentylcyclohexylcarbonyloxy arms provide the mesogenic character necessary for liquid crystalline phase retention after polymerization, while the bent geometry enables side-on attachment to polymer backbones—a configuration that decouples mesogen orientation from main-chain motion, improving electro-optic response times in LC elastomers and networks [1].

Hydrogen-Bonded Supramolecular Liquid Crystal Assemblies

The free carboxylic acid at position 1 enables participation in hydrogen-bonded heterodimer or network formation with complementary H-bond acceptors (e.g., trans-1,2-bis(4-pyridyl)ethylene or similar bipyridyl compounds). Carboxylic acid dimerization and H-bonded LC networks have been demonstrated to produce chemoresponsive soft materials that undergo visually distinct phase transitions upon exposure to organoamine vapors [2]. The target compound's dual mesogenic arms and bent-core geometry, combined with the H-bond donor capability, position it as a building block for stimuli-responsive LC materials where the 2,5-substitution pattern cannot be replicated by para-substituted (linear) benzoic acid analogs.

Ferroelectric and Antiferroelectric Liquid Crystal Dopant Design

Derivatives of 2,5-dihydroxybenzoic acid with lateral branches have been explicitly employed to synthesize glass-forming low-molecular-mass ferroelectric liquid crystals exhibiting SmA and SmC* phases with glass transitions near room temperature [3]. The target compound, bearing two trans-4-pentylcyclohexylcarbonyloxy lateral branches on the 2,5-dihydroxybenzoic acid core, is a direct synthetic precursor to this class of ferroelectric LC materials. Its bent-core architecture contributes to the formation of tilted smectic phases essential for ferroelectric switching, distinguishing it from linear mesogens that preferentially form non-tilted smectic or nematic phases.

LC Display Mixture Component for Broadening Nematic Temperature Range

Cyclohexyl-based mesogenic esters are well-established components in commercial LC display mixtures for widening the nematic temperature range and lowering viscosity [4]. The target compound, once further derivatized into a non-reactive ester form, can serve as a mixture component that depresses the melting point while maintaining a high clearing point—a direct consequence of the chair-conformation flexibility of the cyclohexane rings versus rigid aromatic alternatives. The structural evidence from US6630076 confirms that cyclohexyl-containing 2,5-disubstituted benzoates exhibit nematic phases with supercooling retention at room temperature, a property valued in display applications requiring broad operating temperature ranges [1].

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